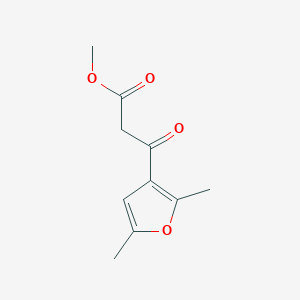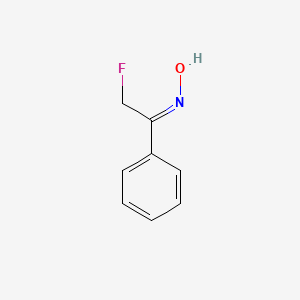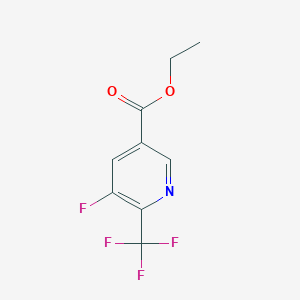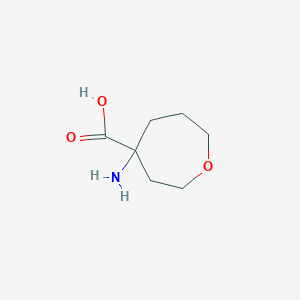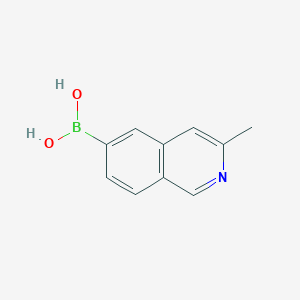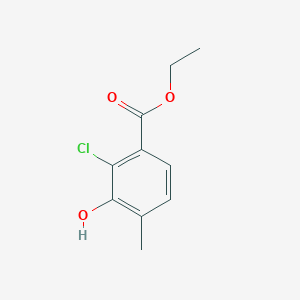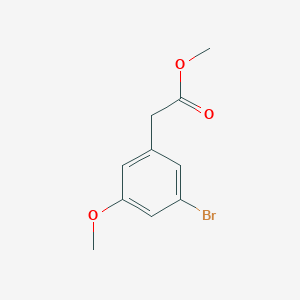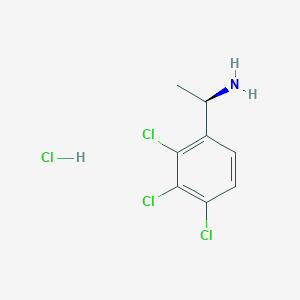![molecular formula C49H36N2 B15328478 4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with biphenyl and fluorenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig coupling reaction, which is used to form carbon-nitrogen bonds. The key intermediates, such as 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, can be synthesized through Grignard reactions or direct arylation .
Industrial Production Methods
Industrial production of this compound would likely involve scalable and chromatography-free synthesis methods to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and reduce waste, making it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines .
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mécanisme D'action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may bind to certain proteins or enzymes, altering their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,1’-Biphenyl]-4-amine, 3-(9,9-dimethyl-9H-fluoren-2-yl): Shares structural similarities but differs in the position of the fluorenyl group.
9,9-Dimethylfluorene: A simpler compound with a similar fluorenyl structure.
2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a fluorenyl group but with different substituents.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-(3’-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1’-biphenyl]-4-yl)-2-phenylpyrimidine is unique due to its combination of biphenyl and fluorenyl groups attached to a pyrimidine core. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C49H36N2 |
|---|---|
Poids moléculaire |
652.8 g/mol |
Nom IUPAC |
4-[4-[3-(9,9-dimethylfluoren-4-yl)phenyl]phenyl]-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C49H36N2/c1-49(2)43-21-10-9-19-42(43)47-41(20-12-22-44(47)49)40-18-11-17-39(31-40)35-25-29-37(30-26-35)46-32-45(50-48(51-46)38-15-7-4-8-16-38)36-27-23-34(24-28-36)33-13-5-3-6-14-33/h3-32H,1-2H3 |
Clé InChI |
HINLTBDDKHOAQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C(C=CC=C31)C4=CC=CC(=C4)C5=CC=C(C=C5)C6=NC(=NC(=C6)C7=CC=C(C=C7)C8=CC=CC=C8)C9=CC=CC=C9)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




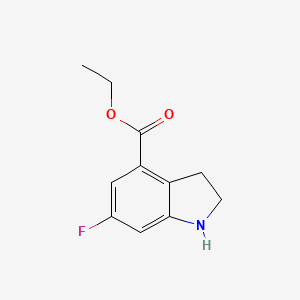
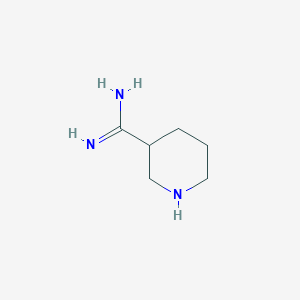
![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
